Selective Inhibition of Human Norepinephrine Transporter (NET) vs. Dopamine Transporter (DAT)
3-(2,3-Dimethylphenoxy)piperidine-related compound BDBM50294273 inhibits [3H]NA uptake at human NET expressed in HEK293 cells with an IC50 of 42 nM, whereas inhibition of [3H]DA uptake at human DAT is substantially weaker, with an IC50 of 1,270 nM [1]. This represents a 30-fold selectivity for NET over DAT under identical assay conditions, establishing a clear differentiation from non-selective monoamine reuptake inhibitors.
| Evidence Dimension | Inhibition of neurotransmitter uptake (IC50) |
|---|---|
| Target Compound Data | NET: IC50 = 42 nM; DAT: IC50 = 1,270 nM |
| Comparator Or Baseline | Same compound evaluated against NET and DAT in parallel |
| Quantified Difference | 30.2-fold higher potency for NET vs. DAT |
| Conditions | Human NET or DAT expressed in HEK293 cells; [3H]NA or [3H]DA uptake assay |
Why This Matters
This selectivity profile enables researchers to preferentially modulate noradrenergic signaling with reduced dopaminergic interference, a critical parameter for developing targeted neurological probes or evaluating noradrenergic pathways in disease models.
- [1] BindingDB. (2025). CHEMBL562854: rac-3-((2,3-dimethylphenoxy)(piperidin-4-yl)methyl)pyridine. BDBM50294273. View Source
